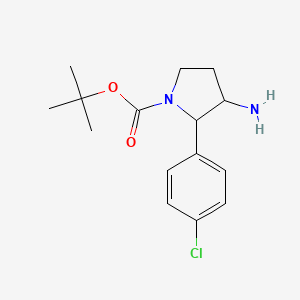

tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C15H21ClN2O2 |

|---|---|

Molecular Weight |

296.79 g/mol |

IUPAC Name |

tert-butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-8-12(17)13(18)10-4-6-11(16)7-5-10/h4-7,12-13H,8-9,17H2,1-3H3 |

InChI Key |

QIRIQQGQNSXUCF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C2=CC=C(C=C2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy pyrrolidine-1-carboxylate with appropriate reagents to introduce the amino and chlorophenyl groups. One common method involves the use of Dess-Martin periodinane as an oxidizing agent to convert the hydroxyl group to a carbonyl group, followed by subsequent reactions to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can yield alcohol derivatives. Substitution reactions can introduce a variety of functional groups to the chlorophenyl ring .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential biological activities. It may interact with specific enzymes or receptors, leading to various biological effects. Research is ongoing to explore its potential as a therapeutic agent .

Medicine

In medicine, this compound is investigated for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals .

Industry

In industry, this compound is used in the production of various chemicals and materials. Its unique chemical properties make it valuable in the manufacture of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: tert-Butyl 3-methyl-2-(indole-substituted)pyrrolidine-1-carboxylate ()

- Molecular Formula: Not fully specified (partial data in ).

- Key Differences: Replaces the 4-chlorophenyl and amino groups with a methyl group and an indole moiety.

- Inferred Properties: Likely higher metabolic stability due to indole’s rigidity but reduced solubility compared to the main compound. Limited NMR data suggest distinct electronic environments compared to the main compound .

Compound B: tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazol-3-yl]carbonyl}piperazine-1-carboxylate ()

- Molecular Formula : C₂₅H₂₆ClFN₄O₃

- Molecular Weight : 484.95 g/mol

- Key Differences :

- Incorporates a pyrazole ring with 4-chloro- and 4-fluorophenyl substituents, linked to a piperazine-carboxylate system.

- The fluorine atom enhances electronegativity and metabolic stability.

- Structural Insights: Crystal structure (triclinic, space group P1) reveals a planar pyrazole core and piperazine conformation, enabling tight packing .

Compound C: tert-Butyl 3-(4-chloro-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate ()

- Molecular Formula : C₁₅H₁₉ClN₄O₂

- Molecular Weight : ~314.8 g/mol

- Key Differences: Substitutes the 4-chlorophenyl group with a pyrrolo[2,3-d]pyrimidine heterocycle, a common pharmacophore in kinase inhibitors.

- Inferred Properties :

Comparative Analysis Table

| Property | Main Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Formula | C₁₅H₂₁ClN₂O₂ | Partial data (indole derivative) | C₂₅H₂₆ClFN₄O₃ | C₁₅H₁₉ClN₄O₂ |

| Molecular Weight (g/mol) | 296.79 | ~300–350 (estimated) | 484.95 | ~314.8 |

| Key Substituents | 4-Chlorophenyl, amino group | Methyl, indole | Pyrazole (4-Cl, 4-F-phenyl), piperazine | Pyrrolo[2,3-d]pyrimidine |

| Functional Groups | Tert-butyl ester, NH₂ | Tert-butyl ester, CH₃, indole | Tert-butyl ester, F, pyrazole, piperazine | Tert-butyl ester, chloro-heterocycle |

| Potential Applications | Drug intermediate, kinase inhibitor scaffold | Antimicrobial agents (inferred) | Anticancer (multitarget due to complexity) | Kinase inhibitors (e.g., JAK/STAT pathway) |

| Solubility (Inferred) | Moderate (polar NH₂ vs. 4-ClPh) | Low (indole lipophilicity) | Low (high MW, fluorinated groups) | Low (hydrophobic heterocycle) |

Research Implications

- Synthetic Utility: The main compound’s amino group offers versatility for derivatization, while Compounds B and C require specialized coupling strategies for their complex substituents .

- Biological Relevance : Compound C’s pyrrolopyrimidine core is advantageous for kinase inhibition, whereas the main compound’s simplicity may favor pharmacokinetic optimization .

- Crystallography : Structural data for Compound B (e.g., triclinic crystal system) highlight the role of X-ray crystallography in confirming stereochemistry, a method applicable to the main compound using SHELX programs .

Biological Activity

Introduction

Tert-butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H21ClN2O2, with a molecular weight of approximately 296.79 g/mol. The compound features a pyrrolidine ring, a tert-butyl ester group, and a chlorophenyl substituent, which contribute to its chemical properties and potential biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C15H21ClN2O2 |

| Molecular Weight | 296.79 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The chlorophenyl group enhances the compound's lipophilicity and binding affinity, potentially leading to improved pharmacological effects.

Research indicates that this compound may modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy. Its ability to act as a semi-flexible linker in the development of bifunctional protein degraders has also been noted, facilitating targeted protein degradation.

Therapeutic Applications

This compound is being investigated for several therapeutic applications:

- Cancer Treatment : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with specific signaling pathways.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

- Antimicrobial Activity : Some derivatives of this compound have shown promise in exhibiting antimicrobial properties against various pathogens.

Case Studies

- Antitumor Activity : A study evaluated the antitumor efficacy of several pyrrolidine derivatives, including this compound. Results indicated significant inhibition of cell proliferation in various cancer cell lines, particularly those resistant to conventional therapies .

- Neuroprotection : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in neurodegenerative disease models.

- Antimicrobial Properties : A series of experiments assessed the antimicrobial activity of related pyrrolidine compounds. This compound exhibited notable activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 3-amino-2-(3-chlorophenyl)pyrrolidine-1-carboxylate | C15H21ClN2O2 | Similar structure; different chlorophenyl position |

| Tert-butyl 3-amino-2-(2-chlorophenyl)pyrrolidine-1-carboxylate | C15H21ClN2O2 | Another positional isomer with distinct properties |

| Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate | C15H23N2O3 | Hydroxymethyl substitution affecting solubility |

The variations in biological activity among these compounds highlight the importance of substituent positioning on the pyrrolidine ring.

This compound presents promising biological activities that warrant further investigation. Its potential applications in cancer therapy, neuroprotection, and antimicrobial treatment make it a valuable subject for ongoing research in medicinal chemistry. Future studies should focus on elucidating its precise mechanisms of action and optimizing its pharmacological properties for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.